molecular formula C22H20F3NO4 B14773567 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid

Cat. No.: B14773567
M. Wt: 419.4 g/mol
InChI Key: ASPLWNNIOYJNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluoromethylcyclopropyl group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid typically involves the protection of amino acids with the Fmoc group. The Arndt-Eistert protocol is a common method used, starting from commercially available N-Fmoc-protected α-amino acids. This method leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key steps would include the protection of amino acids, followed by specific reactions to introduce the trifluoromethylcyclopropyl group.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid involves its ability to interact with various molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the trifluoromethylcyclopropyl group can enhance reactivity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid
  • 2-Ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

Uniqueness

What sets 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid apart is its trifluoromethylcyclopropyl group, which can provide unique reactivity and specificity in chemical reactions. This makes it particularly valuable in applications where precise control over molecular interactions is required .

Properties

Molecular Formula

C22H20F3NO4

Molecular Weight

419.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid

InChI

InChI=1S/C22H20F3NO4/c23-22(24,25)18-9-12(18)10-19(20(27)28)26-21(29)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19H,9-11H2,(H,26,29)(H,27,28)

InChI Key

ASPLWNNIOYJNSU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)(F)F)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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